[(Z)-(2-hexylcyclopentylidene)amino]thiourea
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Overview
Description
[(Z)-(2-hexylcyclopentylidene)amino]thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine . The compound’s structure features a thiourea moiety, which is characterized by the presence of a sulfur atom replacing the oxygen atom found in urea.
Preparation Methods
The synthesis of [(Z)-(2-hexylcyclopentylidene)amino]thiourea can be achieved through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium, which allows for the efficient synthesis of substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, producing thioureas in excellent yields . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Chemical Reactions Analysis
[(Z)-(2-hexylcyclopentylidene)amino]thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[(Z)-(2-hexylcyclopentylidene)amino]thiourea has a wide range of scientific research applications. In chemistry, it is used as an intermediate in organic synthesis and as a catalyst in various reactions . In biology and medicine, thiourea derivatives, including this compound, have shown significant antibacterial, antioxidant, anticancer, anti-inflammatory, and antimalarial properties . These compounds are also being investigated for their potential use in treating Alzheimer’s disease and tuberculosis .
Mechanism of Action
The mechanism of action of [(Z)-(2-hexylcyclopentylidene)amino]thiourea involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s thiourea moiety allows it to participate in hydrogen bonding, which is crucial for its biological activity . The molecular targets and pathways involved in its effects include enzymes and receptors that are essential for cellular processes. By interacting with these targets, this compound can modulate biological pathways and exert its therapeutic effects .
Comparison with Similar Compounds
[(Z)-(2-hexylcyclopentylidene)amino]thiourea is similar to other thiourea derivatives, such as thiourea itself and various substituted thioureas. its unique structure, featuring a hexylcyclopentylidene group, distinguishes it from other compounds in this class . This structural difference can result in variations in biological activity and chemical reactivity. Similar compounds include thiourea, isothiourea, and other substituted thioureas .
Properties
IUPAC Name |
[(Z)-(2-hexylcyclopentylidene)amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-2-3-4-5-7-10-8-6-9-11(10)14-15-12(13)16/h10H,2-9H2,1H3,(H3,13,15,16)/b14-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUSBISUVLUJF-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCCC1=NNC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC\1CCC/C1=N/NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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